Piperic acid
Overview
Description
Synthesis Analysis
The synthesis of piperic acid and its derivatives involves multiple steps, including the hydrolysis of piperine to obtain piperic acid. A specific enzyme, piperic acid CoA ligase, has been identified in the biosynthesis pathway of piperine, indicating a specialized route for piperic acid production in nature. Additionally, the synthesis technology for piperic acid methyl ester has been optimized, demonstrating the feasibility of synthesizing piperic acid derivatives under controlled conditions for various applications (Ji Hui-ji, 2015).
Molecular Structure Analysis
The molecular structure of piperic acid and its derivatives has been characterized using various spectroscopic methods, including mass spectrometry and NMR. These studies have provided detailed insights into the molecular configurations, enabling the development of structurally related compounds with desired biological activities (D. Chavarria et al., 2019).
Chemical Reactions and Properties
Piperic acid participates in numerous chemical reactions, forming a range of compounds with varied biological activities. Its derivatives have been explored for their potential as monoamine oxidase inhibitors, showcasing the chemical versatility and potential therapeutic applications of piperic acid-based compounds (D. Chavarria et al., 2019).
Physical Properties Analysis
The physical properties of piperic acid, such as its solubility, melting point, and crystal structure, are essential for its application in synthesis and formulation processes. Studies on related compounds, such as piperazine derivatives, provide insights into the physicochemical properties that influence the reactivity and stability of piperic acid in various environments (N. Choi et al., 1994).
Chemical Properties Analysis
The chemical properties of piperic acid, including its reactivity with different chemical agents and its role in forming complexes with metals, highlight its potential in the synthesis of new materials and biologically active compounds. Organotin (IV) derivatives of piperic acid have been synthesized, demonstrating the compound's ability to form stable complexes with potential for biological and industrial applications (M. Dahmani et al., 2020).
Scientific Research Applications
Electronics Applications
- Scientific Field: Electronics
- Application Summary: Piperic acid has been studied for its structural, optical, and thermal properties, making it a potential biomaterial for future electronics applications .
- Methods of Application: X-ray diffraction studies were used to reveal an orthorhombic crystal structure for the compound. Morphological studies carried out by scanning electron microscopy revealed that the compound has a fibrous structure .
- Results: The optical band gap (Eg) was calculated at around 3.42 eV, indicating that indirect allowed transitions are followed by the compound. Photoluminescence studies show that, with excitation in the UV region, the compound emits in the violet and red regions of the visible spectrum .
Medicinal Applications
- Scientific Field: Medicine
- Application Summary: Piperine, from which piperic acid is derived, has been reported to exhibit anticancer, immunomodulatory, anti-inflammatory, antimicrobial, antioxidant, antiulcer, and hepatoprotective activities .
- Methods of Application: Piperine increases the bioavailability of drugs like rifampicin, tetracycline, sulphadiazine, and phenytoin by increasing their absorption and decreasing their metabolism .
- Results: Further studies have shown the role of piperine in the reduction of blood cholesterol, triglycerides, and glucose. Piperine increases bile acid secretion and stimulates the release of enzymes from the pancreas .
Fragrance and Flavorant Production
- Scientific Field: Perfumery and Food Industry
- Application Summary: Piperic acid is an intermediate in the synthesis of other compounds such as piperonal, and as such may be used to produce fragrances, perfumes flavorants and drugs as well as other useful compounds .
Anticancer Applications
- Scientific Field: Medicine
- Application Summary: Piperine, from which piperic acid is derived, has been reported to exhibit anticancer activities . It provides therapeutic benefits in patients suffering from various types of cancer including oral cancer, breast cancer, and multiple myeloma .
Neurological Applications
- Scientific Field: Neurology
- Application Summary: Piperine has shown potential in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease .
Cardiovascular Applications
- Scientific Field: Cardiology
- Application Summary: Piperine has been reported to have potential therapeutic benefits in cardiovascular diseases .
Optoelectronic Device Operation
- Scientific Field: Electronics
- Application Summary: Piperic acid has been studied for its structural, optical, and thermal properties, making it a potential biomaterial for future optoelectronic device operation .
- Methods of Application: A diode-like structure of piperic acid was prepared and characterized for electric properties under various illumination conditions displaying good rectifying behavior .
- Results: The studies carried out on piperic acid project it a suitable candidate for optoelectronic device operation .
Diabetes Treatment
- Scientific Field: Medicine
- Application Summary: Piperine, from which piperic acid is derived, provides therapeutic benefits in patients suffering from diabetes .
Obesity Treatment
Safety And Hazards
Future Directions
Piperic acid shows a significant improvement in various properties in comparison with piperine . As per the observed properties, a diode-like structure of piperic acid was prepared and characterized for electric properties under various illumination conditions displaying good rectifying behavior . The studies carried out on piperic acid project it as a suitable candidate for optoelectronic device operation .
properties
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBGITBPARBDPH-ZPUQHVIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016979 | |
Record name | Piperic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperic acid | |
CAS RN |
136-72-1, 5285-18-7 | |
Record name | Piperic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperic acid (E,E)-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFG3FLA9UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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